3beta-24-Methylenecycloartan-3-ol

Übersicht

Beschreibung

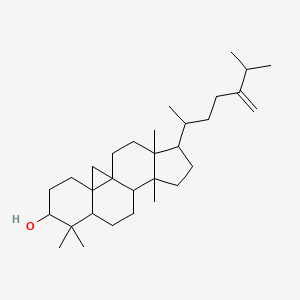

3beta-24-Methylenecycloartan-3-ol is a pentacyclic triterpenoid compound, characterized by its unique structure which includes a hydroxy group at position 3beta. This compound is isolated from various plant species such as Euphorbia, Epidendrum, Psychotria, and Sideritis

Wirkmechanismus

Target of Action

The primary targets of 3beta-24-Methylenecycloartan-3-ol are currently unknown. This compound belongs to the class of organic compounds known as cycloartanols and derivatives . These are steroids containing a cycloartanol moiety .

Pharmacokinetics

It is known to be an extremely weak basic (essentially neutral) compound Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect its stability and activity. It is also known to be a constituent of rice bran oil , suggesting that its action may be influenced by dietary factors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for obtaining 3beta-24-Methylenecycloartan-3-ol is through plant extraction. It is found in plants like Celastraceae and Adenophoraceae . The extraction process involves isolating the compound from plant materials using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound’s extraction from plants suggests that large-scale production would involve cultivating the source plants and optimizing the extraction process to yield high purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3beta-24-Methylenecycloartan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3beta-24-Methylenecycloartan-3-ol is characterized by a hydroxy group at the 3beta position and belongs to the class of cycloartanols. Its molecular formula is with a molecular weight of 460.74 g/mol. The compound is primarily extracted from various plant species such as Euphorbia, Psychotria, and Sideritis .

Chemistry

In the field of chemistry, this compound serves as a precursor in synthesizing other complex triterpenoids and steroids. Its unique structure allows chemists to modify it through various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | LiAlH4, NaBH4 | Alcohols, Alkanes |

| Substitution | Br2, Cl2 | Halogenated Derivatives |

These reactions highlight the compound's versatility in synthetic organic chemistry .

Biology

Research has indicated that this compound may play a role in plant metabolism and defense mechanisms. Its presence in certain plants suggests potential involvement in signaling pathways that enhance plant resilience against environmental stressors .

Case studies have shown that the compound can affect plant physiology by influencing growth patterns and stress responses:

- A study on Euphorbia species demonstrated that triterpenoids like this compound contribute to the plant's defense against herbivory by enhancing secondary metabolite production .

Medicine

The medicinal properties of this compound are under investigation for their potential therapeutic effects. Preliminary studies have suggested anti-inflammatory and anticancer activities, making it a candidate for further pharmacological research.

Recent findings include:

- An investigation into its anti-inflammatory properties indicated that it may inhibit pro-inflammatory cytokines in vitro, which could have implications for treating chronic inflammatory diseases .

- Another study explored its anticancer potential by evaluating its effects on cancer cell lines, revealing cytotoxic effects at certain concentrations .

Industry

In industrial applications, this compound is utilized in the production of natural products and as an ingredient in cosmetics due to its emollient properties. Its extraction from plant sources aligns with the growing trend toward natural ingredients in consumer products.

Vergleich Mit ähnlichen Verbindungen

3beta-24-Methylenecycloartan-3-ol is unique among similar compounds due to its specific structure and biological activities. Similar compounds include other pentacyclic triterpenoids such as cycloartenol and lupeol . These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the distinct properties of this compound.

Biologische Aktivität

3beta-24-Methylenecycloartan-3-ol is a pentacyclic triterpenoid compound characterized by its unique structure, including a hydroxy group at position 3beta. It is primarily isolated from various plant species such as Euphorbia, Epidendrum, Psychotria, and Sideritis . This compound has drawn interest due to its potential biological activities, particularly in the fields of pharmacology and natural product chemistry.

- Chemical Formula : C31H52O

- Molecular Weight : 440.744 g/mol

- IUPAC Name : (1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0^{1,3}.0^{3,8}.0^{12,16}]octadecan-6-ol

- Solubility : Practically insoluble in water; extremely weakly acidic .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Studies suggest that triterpenoids like this compound may exhibit anti-inflammatory properties. For instance, compounds from similar classes have been shown to inhibit inflammation in animal models .

- Anticancer Properties : Some investigations have highlighted the potential anticancer activities of triterpenoids. They may induce apoptosis and inhibit the proliferation of cancer cells through various molecular mechanisms .

- Plant Metabolite Role : As a plant metabolite, it may influence plant physiology and contribute to the defense mechanisms against pathogens .

The precise mechanism of action for this compound remains largely uncharacterized. However, it is known to interact with various biological pathways that could mediate its effects on inflammation and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other triterpenoids such as cycloartenol and lupeol is useful:

| Compound | Biological Activity | Source Plant |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | Euphorbia, Psychotria |

| Cycloartenol | Antioxidant, anti-inflammatory | Various plants |

| Lupeol | Anticancer, anti-inflammatory | Olive oil |

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of triterpenoids from Carthamus tinctorius, it was found that certain fractions containing compounds similar to this compound exhibited significant inhibition of inflammatory responses in mouse models . The results indicated that these compounds could be potential therapeutic agents against inflammatory diseases.

Case Study 2: Anticancer Properties

Research evaluating the anticancer effects of various triterpenoids demonstrated that those with structural similarities to this compound were effective in inducing apoptosis in cancer cell lines. The study highlighted the importance of further exploring these compounds for their therapeutic potential in oncology .

Eigenschaften

IUPAC Name |

7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHQMRXFDYJGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.